molecular formula C19H28NaO5S+ B159657 Sodium prasterone sulfate CAS No. 1099-87-2

Sodium prasterone sulfate

Cat. No. B159657
CAS RN: 1099-87-2
M. Wt: 391.5 g/mol
InChI Key: GFJWACFSUSFUOG-BZSPJJKWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium prasterone sulfate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring androstane steroid . It is the major steroid of the fetal adrenal and is secreted together with cortisol under the control of ACTH and prolactin . It is used in Japan and other countries as a labor inducer in the treatment of insufficient cervical ripening and dilation during childbirth . It is also used to treat changes in and around the vagina due to menopause .


Molecular Structure Analysis

The molecular formula of Sodium prasterone sulfate is C19H27NaO5S . Its average mass is 390.469 Da and its monoisotopic mass is 390.147675 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium prasterone sulfate include an average mass of 390.469 Da and a monoisotopic mass of 390.147675 Da .

Scientific Research Applications

Application in Pregnancy and Abortion

Sodium Prasterone Sulfate has been observed for its use in pregnant cervical ripening before induction of labor. A study indicated that its application can ripen the cervix, potentially shortening the birth process, which could be significant in clinical applications (Hon Shan-e, 2009).

Pharmaceutical Preparation

Research on the preparation of Sodium Prasterone Sulfate Capsules has been conducted to establish reliable and stable manufacturing processes. The study selected the best prescription and processing technology for capsule preparation (Zhang Man-hong, 2006).

Polycystic Ovarian Syndrome (PCOS) Research

Sodium Prasterone Sulfate has been used in research for inducing a rat model of PCOS. This model helped in studying ovarian weight, morphology, and hormonal changes, providing an ideal animal model for PCOS research (Z. Juan, Z. Gui-jin, N. Pla, 2007).

Synthesis and Chemical Study

The synthesis of Prasterone Sulfate Sodium Dihydrate from dehydroisoandrosterone acetate was studied, detailing the steps involved in the synthesis and the overall yield, contributing to the understanding of its chemical properties (Marvin S. Yu, 2000).

Treatment of Dyspareunia

Several studies have investigated the efficacy of intravaginal dehydroepiandrosterone (DHEA), a form of Prasterone, in treating dyspareunia due to vulvovaginal atrophy associated with menopause. These studies reported significant improvements in vaginal health and sexual function with this treatment (D. Archer et al., 2015), (D. Portman, S. Goldstein, R. Kagan, 2019).

Intravaginal Prasterone in Menopause

The application of intravaginal Prasterone has been studied for its effects on vulvovaginal atrophy during menopause, indicating its potential in improving symptoms without significant drug-related side effects (F. Labrie et al., 2016).

Menopausal and Postmenopausal Health

Prasterone's role in alleviating symptoms of menopause, particularly its effects on sexual dysfunction and vaginal health, has been extensively studied. These studies highlight its beneficial effects in improving various aspects of sexual function in postmenopausal women (F. Labrie et al., 2009), (F. Labrie et al., 2017).

Cardiovascular Risk and Bone Turnover

A study on Prasterone's effects on cardiovascular risk and bone turnover in premenopausal women with systemic lupus erythematosus suggested a need for further research to understand its impact on these health aspects (W. Marder et al., 2010).

Safety And Hazards

Sodium prasterone sulfate should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash off immediately with plenty of water . If inhaled, move the person to fresh air .

Future Directions

While Sodium prasterone sulfate is currently used for certain medical applications, more research is needed to fully understand its potential uses and benefits. It is being investigated for use in the treatment of asthma and burns and burn infections .

properties

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15-,16-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJWACFSUSFUOG-ZJTJBYBXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00273954
Record name Sodium prasterone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium prasterone sulfate

CAS RN

1099-87-2
Record name Sodium prasterone sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001099872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium prasterone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (3β)-androst-5-en-17-one 3-sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASTERONE SODIUM SULFATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9840IHU4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium prasterone sulfate
Reactant of Route 2
Sodium prasterone sulfate
Reactant of Route 3
Sodium prasterone sulfate
Reactant of Route 4
Sodium prasterone sulfate
Reactant of Route 5
Sodium prasterone sulfate
Reactant of Route 6
Sodium prasterone sulfate

Citations

For This Compound
105
Citations
I Sugimoto, T Ishihara, H Habata… - PDA Journal of …, 1981 - journal.pda.org
The stability, stabilization and degradation process of lyophilized sodium prasterone sulfate (DHA • S) were studied. A lyophilized product of DHA • S alone was rapidly decomposed at …
Number of citations: 18 journal.pda.org
H NAKAGAWA, Y TAKAHASHI… - Chemical and …, 1981 - jstage.jst.go.jp
… Sodium prasterone sulfate (DHA-SOaNa-2H20) is a drug which softens the birth canal to … Sodium prasterone sulfate exists as the dihydrate,” so the present study was carried out to …
Number of citations: 8 www.jstage.jst.go.jp
H NAKAGAWA, Y TAKAHASHI… - Chemical and …, 1982 - jstage.jst.go.jp
The effects of grinding and drying (removal of water of crystallization) processes on the solid state stability of sodium prasterone sulfate (DHA· SO 3 Na· 2H 2 O) were studied. As the …
Number of citations: 34 www.jstage.jst.go.jp
中川寛, 高橋嘉輝, 藤本喜昭, 前田四郎… - Chemical and …, 1981 - jlc.jst.go.jp
… Sodium prasterone sulfate (DHA-SOaNa-2H20) is a drug which softens the birth canal to … Sodium prasterone sulfate exists as the dihydrate,” so the present study was carried out to …
Number of citations: 2 jlc.jst.go.jp
T SAKAI, M SAKAGUCHI, Y ADACHI… - Drug Metabolism and …, 1992 - jstage.jst.go.jp
The distribution of sodium prasterone sulfate(PS, a common name is so dium dehydroepiandrosterone sulfate) was studied in pregnant rats after sin gle and multiple vaginal …
Number of citations: 1 www.jstage.jst.go.jp
K NOUMI, N YAMAZAKI, T SAKAI… - Drug Metabolism and …, 1992 - jstage.jst.go.jp
The metabolism of sodium prasterone sulfate (PS) was investigated in pre gnant rats after vaginal administration. Major metabolites in rat urine and bile were identified by means of thin …
Number of citations: 1 www.jstage.jst.go.jp
M SAKAGUCHI, T SAKAI, Y ADACHI… - Journal of …, 1992 - jstage.jst.go.jp
… The absorption and excretion of sodium prasterone sulfate (PS) (sodium dehydroepiandrosterone sulfate) were studied in rats after vaginal administration of 14C-PS. In late pregnant …
Number of citations: 12 www.jstage.jst.go.jp
Z Yang, F Zhou, Z Tan, Q XU, S Zhang… - Acta Laboratorium …, 2010 - pesquisa.bvsalud.org
… ,sodium prasterone sulfate,or sodium prasterone sulfate … letrozol tablets or sodium prasterone sulfate combined with HCG … letrozol or with sodium prasterone sulfate combined with HCG,…
Number of citations: 2 pesquisa.bvsalud.org
H Gu, Y Li, L Rong - Zhonghua fu Chan ke za zhi, 1995 - europepmc.org
… To study the relationship between sodium prasterone sulfate and lactation, blood samples … using 100mg sodium prasterone sulfate, 30 cases (using 200mg sodium prasterone sulfate), …
Number of citations: 2 europepmc.org
XD Wang - Zhonghua fu Chan ke za zhi, 1993 - europepmc.org
… Sodium prasterone sulfate was used before termination of mid-trimester pregnancy in 50 cases, and another 50 cases taking no drug as the control group. Both groups were given …
Number of citations: 1 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.